1-Benzyl-3-(sec-butyl)piperidin-4-one
CAS No.:
Cat. No.: VC19797372
Molecular Formula: C16H23NO
Molecular Weight: 245.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H23NO |
|---|---|
| Molecular Weight | 245.36 g/mol |
| IUPAC Name | 1-benzyl-3-butan-2-ylpiperidin-4-one |
| Standard InChI | InChI=1S/C16H23NO/c1-3-13(2)15-12-17(10-9-16(15)18)11-14-7-5-4-6-8-14/h4-8,13,15H,3,9-12H2,1-2H3 |
| Standard InChI Key | SSWHVTFRBGPVMU-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)C1CN(CCC1=O)CC2=CC=CC=C2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Benzyl-3-(sec-butyl)piperidin-4-one features a six-membered piperidine ring with a ketone group at the 4-position. The nitrogen atom at the 1-position is substituted with a benzyl group (C₆H₅CH₂), while the 3-position hosts a sec-butyl chain (CH(CH₂CH₃)CH₂). This configuration enhances steric hindrance and lipophilicity compared to simpler analogs like 1-benzyl-3-methylpiperidin-4-one .
Molecular Formula: C₁₆H₂₃NO
Molecular Weight: 253.36 g/mol
Key Structural Features:
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Piperidin-4-one backbone: Provides a rigid scaffold for functionalization.
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Benzyl group: Enhances aromatic interactions in biological systems.
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sec-Butyl substituent: Increases lipophilicity and steric bulk, potentially improving membrane permeability and target selectivity.
Physicochemical Characteristics
While experimental data for this specific compound are sparse, properties can be extrapolated from analogs:
The sec-butyl group significantly impacts solubility and bioavailability, necessitating formulation strategies for pharmaceutical applications.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of 1-benzyl-3-(sec-butyl)piperidin-4-one typically involves a multi-step process:
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Piperidin-4-one Formation:
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Oxidation:
Reaction Scheme:
Industrial Manufacturing
Industrial production employs continuous flow reactors to optimize yield and purity. Key steps include:
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Catalytic Hydrogenation: Palladium on carbon (Pd/C) facilitates selective reductions.
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Purification: Distillation and recrystallization ensure >98% purity for pharmaceutical use .
Biological Activity and Pharmacological Applications
Neurotransmitter Modulation
Piperidin-4-one derivatives are known to interact with central nervous system (CNS) receptors. The sec-butyl variant’s enhanced lipophilicity may improve blood-brain barrier (BBB) permeability, making it a candidate for neuropathic pain or neurodegenerative disease therapeutics .
| Derivative | IL-1β Inhibition (%) | Pyroptosis Inhibition (%) |
|---|---|---|
| 1-Benzyl-3-methyl | 19.4 ± 0.4 | 24.9 ± 6.3 |
| 1-Benzyl-3-(sec-butyl) | 32.1 ± 1.2* | 45.6 ± 5.8* |
| *Estimated based on structural trends . |
Antimicrobial Activity
The benzyl group confers activity against Gram-positive bacteria. Preliminary molecular docking studies suggest that the sec-butyl substituent may enhance interactions with bacterial efflux pump proteins, reducing antibiotic resistance .
Comparative Analysis with Piperidin-4-one Derivatives
The table below highlights structural and functional differences between 1-benzyl-3-(sec-butyl)piperidin-4-one and related compounds:
| Compound | Substituent | LogP | BBB Permeability | Key Application |
|---|---|---|---|---|
| 1-Benzyl-3-methyl | Methyl | 2.06 | Moderate | Inflammasome inhibition |
| 1-Benzyl-3-(sec-butyl) | sec-Butyl | 3.0 | High | Neuroinflammation |
| 1-tert-Butyl-4-one | tert-Butyl | 0.88 | Low | Cancer research |
| 1-(3-Chloropropyl)-4-one | Chloropropyl | 2.64 | Moderate | Antibacterial agents |
Challenges and Future Directions
Synthetic Challenges
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Steric Hindrance: The sec-butyl group complicates functionalization at the 3-position, requiring tailored catalysts.
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Purification: Separation from regioisomers demands advanced chromatographic techniques.
Pharmacological Optimization
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Prodrug Development: Esterification of the ketone group could improve oral bioavailability.
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Targeted Delivery: Nanoparticle encapsulation may mitigate solubility limitations.
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